Cas no 2248320-07-0 (1,3-Dioxoisoindolin-2-YL 2,2-difluorocyclopropane-1-carboxylate)

1,3-Dioxoisoindolin-2-YL 2,2-difluorocyclopropane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- AT28276
- EN300-6513232
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate
- 1,3-DIOXOISOINDOLIN-2-YL 2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE
- 2248320-07-0
- 1,3-Dioxoisoindolin-2-YL 2,2-difluorocyclopropane-1-carboxylate
-
- Inchi: 1S/C12H7F2NO4/c13-12(14)5-8(12)11(18)19-15-9(16)6-3-1-2-4-7(6)10(15)17/h1-4,8H,5H2
- InChI Key: NRSYFCVMBBNJFB-UHFFFAOYSA-N
- SMILES: FC1(CC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
Computed Properties
- Exact Mass: 267.03431403g/mol
- Monoisotopic Mass: 267.03431403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 63.7Ų
1,3-Dioxoisoindolin-2-YL 2,2-difluorocyclopropane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513232-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate |
2248320-07-0 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
Enamine | EN300-6513232-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate |
2248320-07-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
Enamine | EN300-6513232-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate |
2248320-07-0 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
1PlusChem | 1P024XL4-250mg |
1,3-DIOXOISOINDOLIN-2-YL 2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE |
2248320-07-0 | 95% | 250mg |
$257.00 | 2024-05-25 | |
1PlusChem | 1P024XL4-5g |
1,3-DIOXOISOINDOLIN-2-YL 2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE |
2248320-07-0 | 95% | 5g |
$1750.00 | 2024-05-25 | |
Enamine | EN300-6513232-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate |
2248320-07-0 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
Enamine | EN300-6513232-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate |
2248320-07-0 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
Enamine | EN300-6513232-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate |
2248320-07-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
Enamine | EN300-6513232-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclopropane-1-carboxylate |
2248320-07-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 | |
1PlusChem | 1P024XL4-1g |
1,3-DIOXOISOINDOLIN-2-YL 2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE |
2248320-07-0 | 95% | 1g |
$606.00 | 2024-05-25 |
1,3-Dioxoisoindolin-2-YL 2,2-difluorocyclopropane-1-carboxylate Related Literature
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on 1,3-Dioxoisoindolin-2-YL 2,2-difluorocyclopropane-1-carboxylate
Introduction to 1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate (CAS No. 2248320-07-0)
1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate, identified by its CAS number 2248320-07-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused dioxoisoindoline core and a fluorinated cyclopropane moiety, which endows it with unique chemical and biological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The dioxoisoindoline scaffold is a key structural element that contributes to the compound's reactivity and potential biological activity. This motif is commonly found in various bioactive natural products and synthetic molecules, where it often serves as a pharmacophore. The presence of oxygen atoms in the dioxo group introduces polarizability and electrophilicity, which can facilitate interactions with biological targets such as enzymes and receptors. Additionally, the fluorinated cyclopropane component introduces rigidity to the molecular structure while also enhancing metabolic stability. Fluorine atoms are frequently incorporated into pharmaceutical compounds due to their ability to modulate pharmacokinetic properties, including bioavailability and binding affinity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The combination of the dioxoisoindoline and fluorocyclopropane moieties in 1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate positions it as a versatile building block for designing small-molecule inhibitors or activators. For instance, studies have shown that similar dioxoisoindoline derivatives exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders. The fluorinated cyclopropane ring can also serve as a handle for further functionalization, allowing chemists to tailor the compound's properties to specific biological targets.
One of the most compelling aspects of this compound is its potential utility in medicinal chemistry. The structural complexity of 1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate provides numerous opportunities for derivatization and optimization. Researchers have employed computational methods to predict the binding modes of this molecule to potential drug targets, which has guided the design of more potent analogs. These computational studies often involve molecular docking simulations, which predict how the compound might interact with proteins or nucleic acids in vivo. Such approaches have been instrumental in identifying lead compounds for further experimental validation.
The synthesis of 1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Key steps in its synthesis typically involve cyclization reactions to form the dioxoisoindoline core, followed by introduction of the fluorocyclopropane unit through halogenation and ring-closure techniques. The use of palladium-catalyzed cross-coupling reactions has also been explored as a means to introduce fluorine atoms at specific positions within the molecule.
Recent experimental studies have begun to elucidate the biological activity of 1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate. Initial assays have revealed modest inhibitory effects on certain enzymes, suggesting that further optimization could enhance its potency. For example, modifications to the dioxoisoindoline moiety might improve binding affinity to target proteins, while alterations to the cyclopropane ring could enhance selectivity against off-target enzymes. These findings underscore the importance of structure-based drug design in developing novel therapeutics.
The incorporation of fluorine atoms into pharmaceutical compounds is well-documented for its ability to improve pharmacokinetic profiles. In the case of 1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate, the two fluorine atoms on the cyclopropane ring are particularly noteworthy for their potential influence on metabolic stability and lipophilicity. These properties are critical factors that determine how a drug behaves within an organism after administration. By carefully positioning fluorine atoms on strategic sites within a molecule, chemists can fine-tune these pharmacokinetic parameters to achieve desired therapeutic outcomes.
The future prospects for 1,3-Dioxoisoindolin-2-yl 2,2-difluorocyclopropane-1-carboxylate are promising given its unique structural features and potential biological activity. Ongoing research aims to explore its efficacy in preclinical models and identify new therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical candidates. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2248320-07-0 (1,3-Dioxoisoindolin-2-YL 2,2-difluorocyclopropane-1-carboxylate) Related Products
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)



